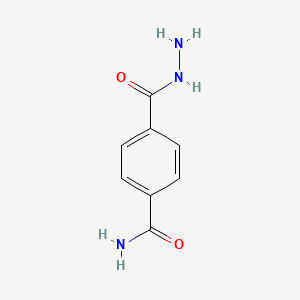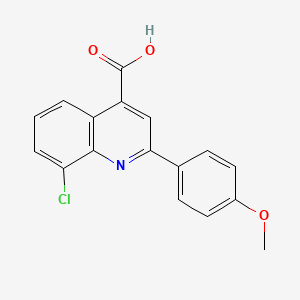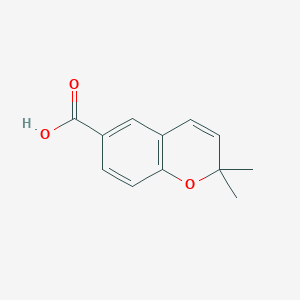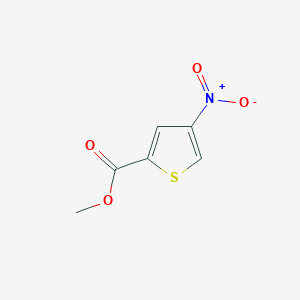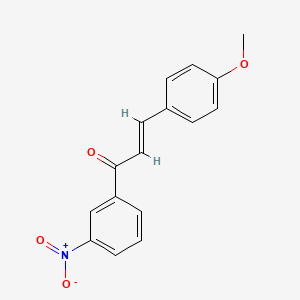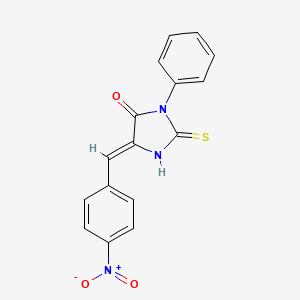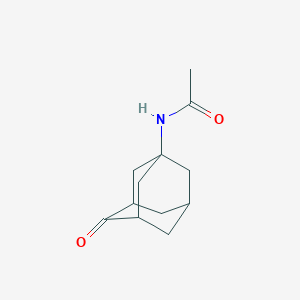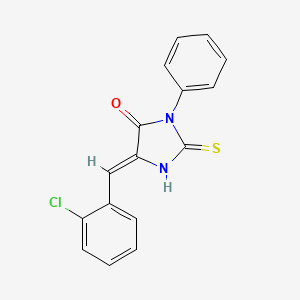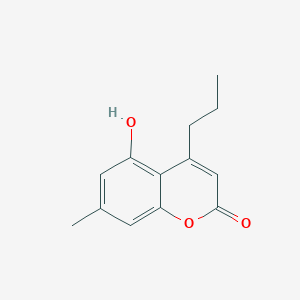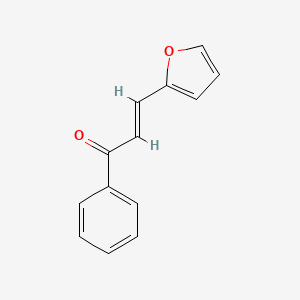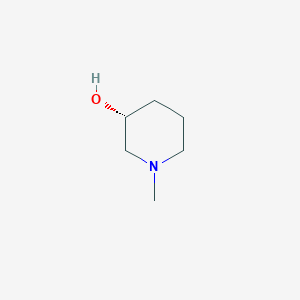
(3R)-1-methylpiperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-1-Methylpiperidin-3-ol is a chiral organic compound belonging to the class of piperidines It is characterized by a piperidine ring substituted with a hydroxyl group at the third position and a methyl group at the first position The compound exhibits chirality, with the (3R) configuration indicating the specific spatial arrangement of its atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-methylpiperidin-3-ol can be achieved through several methods. One common approach involves the reduction of (3R)-1-methylpiperidin-3-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of (3R)-1-methylpiperidin-3-one using a metal catalyst such as palladium on carbon. This method offers high yield and selectivity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: (3R)-1-Methylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (3R)-1-methylpiperidin-3-one using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to (3R)-1-methylpiperidine using strong reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: (3R)-1-Methylpiperidin-3-one.
Reduction: (3R)-1-Methylpiperidine.
Substitution: Various substituted piperidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3R)-1-Methylpiperidin-3-ol has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a chiral auxiliary in asymmetric synthesis.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and as an intermediate in the manufacture of fine chemicals.
Mecanismo De Acción
The mechanism of action of (3R)-1-methylpiperidin-3-ol involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The hydroxyl group can form hydrogen bonds with target molecules, influencing their conformation and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
(3S)-1-Methylpiperidin-3-ol: The enantiomer of (3R)-1-methylpiperidin-3-ol with a different spatial arrangement.
1-Methylpiperidine: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
3-Hydroxypiperidine: Similar structure but without the methyl group at the first position.
Uniqueness: this compound is unique due to its specific (3R) configuration, which imparts distinct stereochemical properties. This chirality can influence its interactions with biological targets and its behavior in asymmetric synthesis, making it valuable in the development of enantioselective processes and chiral drugs.
Propiedades
IUPAC Name |
(3R)-1-methylpiperidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-4-2-3-6(8)5-7/h6,8H,2-5H2,1H3/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKANCZCEGQDKGF-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H](C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426385 |
Source


|
| Record name | (3R)-1-Methylpiperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28808-26-6 |
Source


|
| Record name | (3R)-1-Methylpiperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What does the research tell us about the conformation of (R)-1-Methylpiperidin-3-ol?
A1: The research paper focuses on using circular dichroism (CD) to analyze the conformation of 3-hydroxypiperidines, including (R)-1-Methylpiperidin-3-ol. The study found that a simple piperidine helicity rule, when applied to CD measurements, correctly predicts the sign of the Cotton effect for a rigid analog, (R)-quinuclidin-3-ol. [] Applying this same rule to (R)-1-Methylpiperidin-3-ol supports logical conclusions about its conformation and configurational assignment. [] This suggests that the conformation of (R)-1-Methylpiperidin-3-ol aligns with the helicity rule determined through this research.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310738.png)
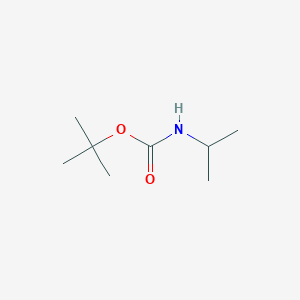
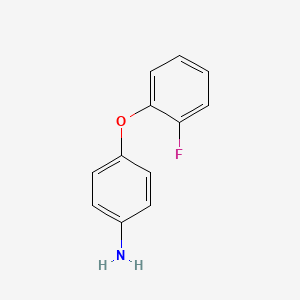
![N-[(3,4-dichlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1310749.png)
